molecular formula C10H10N2S2 B3545027 N,N-dimethyl-1,3-benzothiazole-2-carbothioamide

N,N-dimethyl-1,3-benzothiazole-2-carbothioamide

Cat. No.: B3545027
M. Wt: 222.3 g/mol
InChI Key: MFEKLOFGAADLRP-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,3-benzothiazole-2-carbothioamide: is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a dimethylamino group and a carbothioamide group attached to the benzothiazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

N,N-dimethyl-1,3-benzothiazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-12(2)10(13)9-11-7-5-3-4-6-8(7)14-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEKLOFGAADLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,3-benzothiazole-2-carbothioamide typically involves the reaction of 2-aminobenzothiazole with dimethylamine and carbon disulfide. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is typically purified using industrial-scale chromatography or distillation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1,3-benzothiazole-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-dimethyl-1,3-benzothiazole-2-carbothioamide is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized as a probe to study enzyme activities and protein interactions. It is also employed in the development of fluorescent dyes and imaging agents for biological assays .

Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug discovery and development .

Industry: In industrial applications, this compound is used as a corrosion inhibitor, rubber accelerator, and in the production of specialty chemicals. Its unique chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,3-benzothiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

In industrial applications, the compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation. The presence of the dimethylamino and carbothioamide groups enhances its binding affinity to metal surfaces, providing effective corrosion protection .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of both dimethylamino and carbothioamide groups enhances its reactivity and binding affinity, making it a versatile compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-1,3-benzothiazole-2-carbothioamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-1,3-benzothiazole-2-carbothioamide

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